molecular formula C8H17N3O2 B8537229 7-Guanidinoheptanoic acid

7-Guanidinoheptanoic acid

Numéro de catalogue: B8537229
Poids moléculaire: 187.24 g/mol
Clé InChI: TURWKAWYHMVRNM-UHFFFAOYSA-N
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Description

7-Guanidinoheptanoic acid is a heptanoic acid derivative functionalized with a guanidino group (-NH-C(NH)-NH₂) at the seventh carbon. The compound is synthesized via the reaction of 7-aminoheptanoic acid with a guanidinating agent, as described in a method adapted from Miller et al. (1986), involving potassium carbonate and water . Its structural backbone and functional group make it a candidate for studying enzyme inhibitors, peptide mimics, or biochemical probes.

Propriétés

Formule moléculaire

C8H17N3O2

Poids moléculaire

187.24 g/mol

Nom IUPAC

7-(diaminomethylideneamino)heptanoic acid

InChI

InChI=1S/C8H17N3O2/c9-8(10)11-6-4-2-1-3-5-7(12)13/h1-6H2,(H,12,13)(H4,9,10,11)

Clé InChI

TURWKAWYHMVRNM-UHFFFAOYSA-N

SMILES canonique

C(CCCN=C(N)N)CCC(=O)O

Origine du produit

United States

Analyse Des Réactions Chimiques

Chemical Reactions

2.1 Substitution Reactions

  • Peptide Coupling : 7-Guanidinoheptanoic acid undergoes coupling with protected amino acids (e.g., N-Fmoc-N′-Me-Gln-OH) using HATU/DIPEA, forming tripeptides. Deprotection with diethylamine enables further coupling with Fmoc-Leu-OH .

  • Hydroxylamine Condensation : Derivatives are synthesized by reacting 7-guanidinoheptanoic acid with hydroxylamines (e.g., tert-butyl hydroxylamine) using EDC or HATU .

2.2 Oxidation and Reduction
While direct oxidation/reduction data for 7-guanidinoheptanoic acid is limited, biosynthetic pathways suggest guanidine groups may undergo oxidation (e.g., via Fe(II)-dependent oxygenases) . Reduction reactions (e.g., sodium borohydride) could theoretically modify guanidino groups, though specific examples are not detailed in the provided sources.

2.3 Stability and Substitution Effects
Substitutions at position 11 (e.g., removal of hydroxyl groups or bulky additions) significantly improve stability. For example, compound 7d (C11 hydroxyl removed) showed >8-fold increased stability at pH 7.0 compared to spergualin .

Data Tables

Table 1: Synthesis Yields and Conditions

Reaction TypeYieldKey Reagents/ConditionsSource
Acid-catalyzed condensation39%Glyoxylspermidine, glutaric acid, 60°C
Ugi reaction derivativesN/AAldehydes, benzylamine, tert-butyl isocyanate

Table 2: Stability Enhancements

CompoundModificationStability Improvement (vs. Spergualin)Source
7d C11 hydroxyl removal>8-fold at pH 7.0
7b /7c Bulky substitutions (C11)>2 weeks at neutral/basic pH

Table 3: Potency Comparisons (Guanidino vs. Amino Groups)

CompoundLinker LengthGuanidino PotencyAmino CounterpartPotency RatioSource
5-Guanidinopentanoic acid6 atomsHigh7-aminoheptanoic>750×
3-Guanidinopropionic acid4 atomsHigh5-aminopentanoic>30×

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Heptanoic Acid Derivatives

The following table compares 7-Guanidinoheptanoic acid with other heptanoic acid derivatives, focusing on functional groups, physicochemical properties, and applications.

Compound Functional Group CAS Number Molecular Weight (g/mol) Key Properties/Applications References
7-Guanidinoheptanoic acid Guanidino (-NH-C(NH)-NH₂) 929-17-9 ~188.25* Enzyme inhibition studies, peptide synthesis; basic due to guanidine group.
7-Cyclopentylheptanoic acid Cyclopentyl (C₅H₉) 5763-58-6 200.32 Hydrophobic; used in lipid modification or polymer synthesis.
7-Hydroxyheptanoic acid Hydroxyl (-OH) Not specified 160.21 Water-soluble; precursor for esters or biodegradable polymers.
7-Mercaptoheptanoic acid Thiol (-SH) 52000-32-5 176.28 Reactive thiol for gold nanoparticle functionalization or crosslinking.
7-Tetradecynoic acid Alkyne (-C≡CH) 55182-86-0 210.32 Click chemistry applications; long alkyne chain for bioconjugation.
7-Azidoheptanoic acid Azide (-N₃) 135920-28-4 171.20 Click chemistry (e.g., CuAAC reactions); forms stable triazole linkages.
7-Oxo-7-(phenylamino)heptanoic acid Oxo-phenylamino (-C(O)-NHPh) Not specified ~249.29* Amide bond formation; potential use in drug delivery or as a synthetic intermediate.

*Molecular weights estimated using standard atomic masses where explicit data were unavailable.

Key Findings:

Functional Group Diversity: The guanidino group in 7-Guanidinoheptanoic acid provides strong basicity and hydrogen-bonding capacity, distinguishing it from neutral (e.g., cyclopentyl) or acidic (e.g., thiol, hydroxyl) derivatives . 7-Azidoheptanoic acid and 7-Tetradecynoic acid are tailored for bioorthogonal reactions, whereas 7-Mercaptoheptanoic acid is ideal for thiol-based conjugation .

Synthetic Utility: 7-Aminoheptanoic acid (CAS 5763-58-6) serves as a precursor for guanidino, azido, and other derivatives, highlighting its versatility in organic synthesis . 7-Hydroxyheptanoic acid is a key intermediate in producing biodegradable polyesters, contrasting with the click chemistry focus of azido/alkyne analogs .

Physicochemical Behavior: Hydrophobicity varies significantly: 7-Cyclopentylheptanoic acid is highly lipophilic, while 7-Guanidinoheptanoic acid and 7-Hydroxyheptanoic acid exhibit greater water solubility . The thiol group in 7-Mercaptoheptanoic acid introduces redox sensitivity, requiring careful handling under inert atmospheres .

Biological Relevance: Guanidino derivatives are explored as arginine analogs for nitric oxide synthase (NOS) inhibition, whereas 7-Azidoheptanoic acid is used in proteomics for labeling biomolecules .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Guanidinoheptanoic acid, and what analytical methods validate its purity and structural integrity?

  • Methodological Answer: Synthesis typically involves guanidinylation of heptanoic acid derivatives via carbodiimide-mediated coupling or solid-phase peptide synthesis. Characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environment and carbon backbone (¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (ESI-MS or MALDI-TOF) .
  • Elemental Analysis : Ensure stoichiometric purity (>95%) .
  • HPLC : Assess chromatographic purity under reverse-phase conditions (C18 column, 0.1% TFA in mobile phase) .

Q. What in vitro models are appropriate for initial pharmacological screening of 7-Guanidinoheptanoic acid?

  • Methodological Answer: Use enzyme inhibition assays (e.g., arginase or nitric oxide synthase) due to the compound’s guanidine moiety. Key steps:

  • Positive/Negative Controls : Include L-NAME or nor-NOHA as reference inhibitors .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
  • Cell-Based Assays : Evaluate cytotoxicity in HEK293 or HepG2 cells using MTT assays .

Q. How can researchers optimize HPLC conditions for separating 7-Guanidinoheptanoic acid from structurally similar byproducts?

  • Methodological Answer:

  • Mobile Phase : Test gradients of acetonitrile/water (5–40% over 20 min) with 0.1% formic acid to improve resolution .
  • Column Selection : Compare C8 vs. C18 columns for hydrophobicity-driven separation .
  • Detection : Use UV absorbance at 210 nm (carboxylic acid moiety) or derivatization with ninhydrin for guanidine detection .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC₅₀ values for 7-Guanidinoheptanoic acid across enzymatic assays?

  • Methodological Answer: Analyze variables contributing to data contradictions:

  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., bovine liver vs. human arginase I) .
  • Buffer Conditions : Assess pH effects (optimal range: 7.4–8.2) and cofactor requirements (e.g., Mn²⁺ for arginase) .
  • Statistical Validation : Use mixed-effects modeling to account for inter-experimental variability .

Q. What computational strategies can predict the binding affinity of 7-Guanidinoheptanoic acid to target enzymes?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3KV4 for arginase) to model ligand-enzyme interactions .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess hydrogen bonding and hydrophobic contacts .
  • QSAR Modeling : Corrogate experimental IC₅₀ data with descriptors like logP and polar surface area .

Q. How can batch-to-batch variability in synthesis yield be statistically accounted for in multi-lab reproducibility studies?

  • Methodological Answer:

  • Nested ANOVA : Treat synthesis batches as random effects to quantify variability .
  • Process Controls : Standardize reaction temperature (±1°C) and reagent purity (≥98%) across labs .
  • Inter-Lab Calibration : Share reference samples for cross-validation via round-robin testing .

Q. What experimental designs resolve contradictory findings about the cellular uptake mechanisms of 7-Guanidinoheptanoic acid?

  • Methodological Answer:

  • Competitive Uptake Assays : Co-incubate with known transport inhibitors (e.g., L-arginine for CAT-1 transporters) .
  • Radiolabeling : Track ¹⁴C-labeled compound uptake kinetics in Caco-2 monolayers .
  • Knockdown Models : Use siRNA targeting putative transporters (e.g., SLC7A1) to confirm mechanistic pathways .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing clustered data from dose-response experiments?

  • Methodological Answer:

  • Generalized Estimating Equations (GEE) : Adjust for correlations between technical replicates .
  • Hierarchical Modeling : Separate variability at the plate, well, and measurement levels .
  • Sensitivity Analysis : Test robustness of IC₅₀ estimates to outlier removal .

Q. How should researchers structure supplementary materials to comply with journal guidelines for reproducibility?

  • Methodological Answer:

  • Detailed Protocols : Include step-by-step synthesis and assay procedures in SI (e.g., molar ratios, centrifugation speeds) .
  • Raw Data Files : Provide .csv files of kinetic measurements or NMR spectra .
  • Code Repositories : Share Python/R scripts for statistical analysis on platforms like GitHub .

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